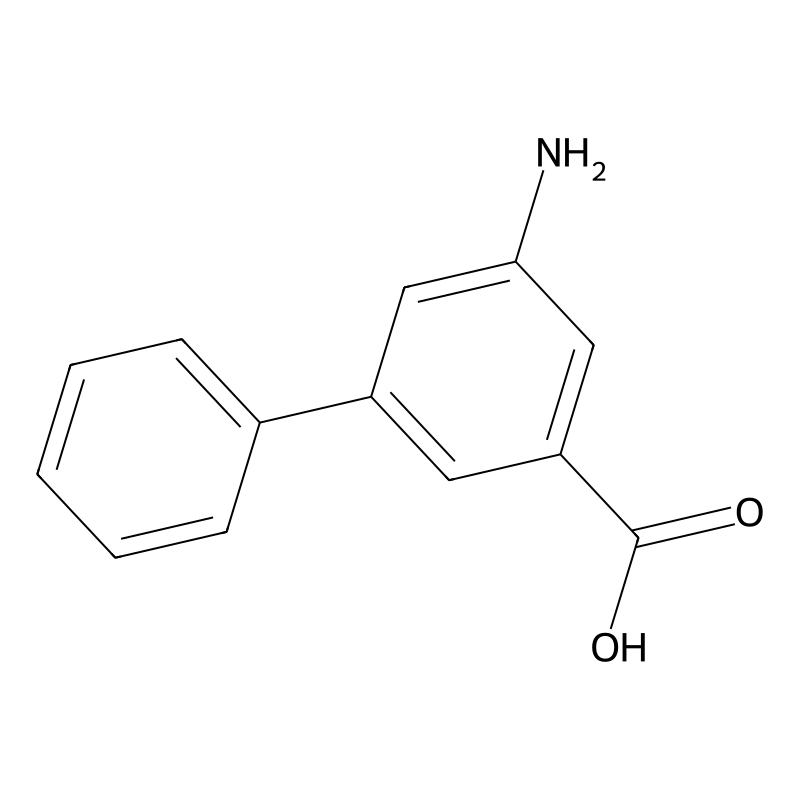

3-Amino-5-phenylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Pharmacology

Specific Scientific Field: Pharmacology.

Summary of the Application: 3-Amino-5-phenylbenzoic acid is used in the synthesis of a series of derivatives.

Methods of Application or Experimental Procedures: The derivatives of 3-Amino-5-phenylbenzoic acid were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid.

Results or Outcomes: Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively. Cytotoxicity of the synthesized compounds was studied against the cervical cancer cell line (HeLa), and compound 3d showed the maximum inhibition and displayed better activity than the standard drug.

3-Amino-5-phenylbenzoic acid is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of approximately 213.23 g/mol. This compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a phenyl-substituted benzoic acid structure. The compound is recognized for its potential in various chemical and biological applications, making it a subject of interest in both research and industrial settings .

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it behave as an acid, while the amino group can accept protons, allowing it to act as a base.

- Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.

- Amide Formation: The amino group can react with acyl chlorides or carboxylic acids to form amides.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, especially when the compound is activated by electrophilic centers.

Research indicates that 3-amino-5-phenylbenzoic acid exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential use in pharmaceuticals.

- Anti-inflammatory Effects: Some studies indicate that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Potential Anticancer Activity: Preliminary research suggests that this compound may inhibit cancer cell proliferation, although further studies are needed to confirm these effects.

Several methods exist for synthesizing 3-amino-5-phenylbenzoic acid:

- Reduction of Nitro Compounds: Starting from 3-nitro-5-phenylbenzoic acid, reduction using hydrogenation or chemical reducing agents can yield the amino compound.

- Direct Amination: The introduction of an amino group onto a suitable precursor through amination reactions.

- Multi-step Synthesis: Involves several steps including protection-deprotection strategies and functional group transformations to achieve the desired product.

The applications of 3-amino-5-phenylbenzoic acid are diverse:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.

- Dyes and Pigments: Acts as a precursor in dye manufacturing due to its ability to form colored complexes.

- Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.

Interaction studies involving 3-amino-5-phenylbenzoic acid have focused on its binding affinity with various biological targets:

- Protein Binding Studies: Investigating how this compound interacts with proteins could reveal its mechanism of action and therapeutic potential.

- Enzyme Inhibition Studies: Assessing its role as an inhibitor in enzymatic reactions could provide insights into its biological functions.

3-Amino-5-phenylbenzoic acid shares structural similarities with various other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 3-Amino-5-chlorobenzoic acid | 10986726 | Chlorine substitution on the phenyl ring |

| 4-Amino-3-methylbenzoic acid | 1509-18-8 | Methyl substitution at the para position |

| 3-Amino-benzoic acid | 99-05-8 | Lacks phenyl substitution but retains amino and carboxylic groups |

| 2-Amino-5-phenylnicotinic acid | 1421-00-7 | Contains a pyridine ring along with similar functional groups |

Uniqueness

The uniqueness of 3-amino-5-phenylbenzoic acid lies in its specific arrangement of functional groups and its resultant biological activities. While similar compounds may share structural features, their distinct substitutions lead to different reactivities and applications, particularly in drug development and synthesis processes.